3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazole ring, and a thioether linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the triazole ring and the thioether linkage. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Introduction of the Thioether Linkage: This step involves the nucleophilic substitution of a suitable thiol with a benzyl halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂), sulfonating agents (SO₃/H₂SO₄).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, known for their diverse biological activities.
Benzothiazole Derivatives: Compounds with a benzothiazole scaffold, used in medicinal chemistry for their pharmacological properties.
Triazole Derivatives: Compounds with a triazole ring, widely studied for their antimicrobial and antifungal activities.
Uniqueness
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to its combination of an indole ring, a triazole ring, and a thioether linkage. This structural complexity provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from simpler analogs.
Properties
IUPAC Name |
3-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4S/c1-4-25-20(18-12-22-19-8-6-5-7-17(18)19)23-24-21(25)26-13-16-11-14(2)9-10-15(16)3/h5-12,22H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOHGQIELQKGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC(=C2)C)C)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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